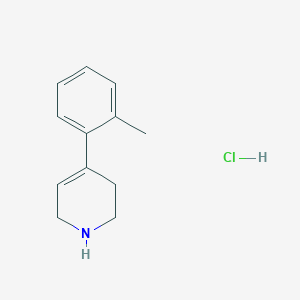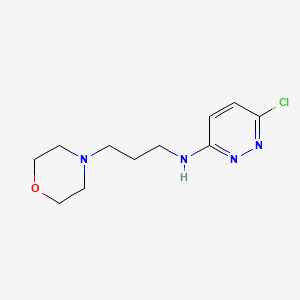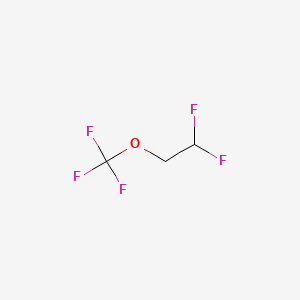
Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate
Vue d'ensemble
Description
Haloalkene Oxidation Analysis
The study conducted on the soluble methane monooxygenase from Methylosinus trichosporium OB3b reveals its capability to oxidize various halogenated alkenes, including environmentally significant contaminants like trichloroethylene (TCE). The oxidation rates for chloroalkenes were found to be on par with methane, indicating a highly efficient process. Notably, tetrachloroethylene was an exception due to steric hindrance rather than electronic effects, as chlorotrifluoroethylene was successfully oxidized. The oxidation mechanism primarily involves epoxidation, as indicated by the formation of diagnostic adducts. Interestingly, the study also observed aldehydic products from atomic migration, suggesting the presence of a cationic intermediate during the oxidation process .
Polymorphism and Structure Analysis
The inclusion compound of 1,2-dichloroethane with tris(5-acetyl-3-thienyl) methane (TATM) was extensively studied using various techniques, including single crystal and powder X-ray diffraction, as well as solid-state NMR spectroscopy. The compound was found to crystallize in two polymorphic forms, triclinic and monoclinic, with the TATM molecules forming "bottleneck" channels. The guest molecules, 1,2-dichloroethane, were exclusively in the trans form within these channels. The dynamics of these guest molecules were probed using deuterium NMR spectroscopy, revealing a complex motion that did not align with the simplest model of internal rotation. Instead, a more elaborate model involving 180° flips of the trans conformer was proposed to match the experimental data .
Synthesis Analysis
The papers provided do not directly address the synthesis of "Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate". However, the methodologies and analyses presented in the studies of other compounds could potentially be applied to the synthesis of this compound. For instance, the understanding of oxidation mechanisms and polymorphism could inform the synthesis process by suggesting conditions under which the compound might be stable or how it might interact with other substances .
Chemical Reactions Analysis
While the specific chemical reactions of "Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate" are not detailed in the provided papers, the oxidation reactions of haloalkenes by methane monooxygenase offer insights into the types of reactions that halogenated compounds can undergo. These reactions include epoxidation and subsequent hydrolysis, as well as intramolecular halide or hydride migration .
Physical and Chemical Properties Analysis
The physical and chemical properties of "Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate" are not directly discussed in the provided papers. However, the study of the TATM inclusion compound provides valuable information on how structural analysis can reveal the dynamics and conformation of guest molecules within a host structure, which could be relevant for understanding the behavior of similar compounds .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)carbamodithioate;triethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS2.C6H15N/c8-5-3-4(10-7(11)12)1-2-6(5)9;1-4-7(5-2)6-3/h1-3H,(H2,10,11,12);4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKMCIGSAYEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.C1=CC(=C(C=C1NC(=S)[S-])Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylammonium (3-chloro-4-fluoroanilino)methanedithioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



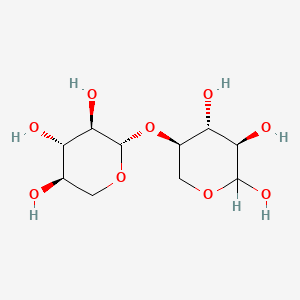
![3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3043276.png)

![[(6-Chloropyridazin-3-yl)(methyl)amino]methanenitrile](/img/structure/B3043281.png)

![N-[(E)-(dimethylamino)methylidene]thiourea](/img/structure/B3043284.png)
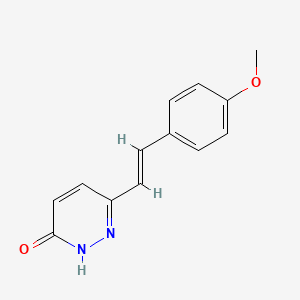
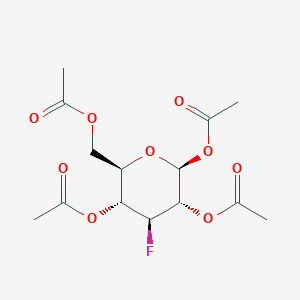
![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3043288.png)
